(1-Cyanocyclopropyl)methanesulfonyl chloride
Overview
Description
(1-Cyanocyclopropyl)methanesulfonyl chloride: is an organic compound with the molecular formula C₅H₆ClNO₂S. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is characterized by a cyclopropyl ring attached to a methanesulfonyl chloride group and a cyano group, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Cyanocyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopropyl cyanide precursor. One common method includes the following steps:
Formation of Sodium Methanesulfinate: Methanesulfonyl chloride is reacted with sodium sulfite and sodium hydrogen carbonate in water to form sodium methanesulfinate.
Reaction with Cyanogen Chloride: The sodium methanesulfinate is then reacted with cyanogen chloride in the presence of benzene to yield methanesulfonyl cyanide.
Cyclopropylation: The methanesulfonyl cyanide is further reacted with a cyclopropyl precursor to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (1-Cyanocyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of various functionalized derivatives.
Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, acids.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: (1-Cyanocyclopropyl)methanesulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (1-Cyanocyclopropyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating substitution reactions, while the cyano group can participate in addition reactions. The cyclopropyl ring provides structural rigidity and can undergo cycloaddition reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Lacks the cyano and cyclopropyl groups, making it less versatile.
Cyclopropylmethanesulfonyl Chloride: Lacks the cyano group, limiting its reactivity in addition reactions.
(1-Cyanocyclopropyl)methanesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, altering its reactivity and applications.
Uniqueness: (1-Cyanocyclopropyl)methanesulfonyl chloride is unique due to the presence of both the cyano and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable building block in organic synthesis and research applications.
Properties
IUPAC Name |
(1-cyanocyclopropyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUANRKFHCAHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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